molecular formula C8H10N6O B1470019 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1510074-55-1

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1470019
CAS No.: 1510074-55-1
M. Wt: 206.21 g/mol
InChI Key: VJARHTDGHQTRFD-UHFFFAOYSA-N
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Description

5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole is a novel chemical hybrid scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a unique structure that integrates three privileged pharmacophores: a 1,2,4-oxadiazole ring, a 1,2,3-triazole linker, and an azetidine moiety. The 1,2,4-oxadiazole ring is well-documented as a bioisostere for ester and amide functional groups, improving metabolic stability and pharmacokinetic properties of lead compounds . This heterocyclic system is present in several commercially available drugs and is investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The integration of the 1,2,3-triazole and azetidine rings further enhances the potential of this molecule. The triazole group is often utilized in click chemistry and can act as a robust linker that participates in key hydrogen bonding interactions at biological targets. The azetidine ring, a strained four-membered nitrogen heterocycle, is increasingly employed in modern drug design to fine-tune properties such as solubility, lipophilicity, and conformational geometry. The specific combination of these rings makes this compound a valuable building block for constructing libraries of molecules aimed at unexplored biological targets. This product is intended for research purposes as a key intermediate or a potential pharmacophore in the synthesis of more complex bioactive molecules. Researchers can leverage this compound in programs targeting various enzymes and receptors. It is supplied with guaranteed high purity for reliable experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[1-(azetidin-3-yl)triazol-4-yl]-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c1-5-10-8(15-12-5)7-4-14(13-11-7)6-2-9-3-6/h4,6,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJARHTDGHQTRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole is a synthetic compound with significant biological activity. Its molecular formula is C8H10N6O and it has a molecular weight of 206.21 g/mol. This compound belongs to a class of heterocyclic compounds that have been extensively studied for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. A notable investigation demonstrated that a series of 1,2,4-oxadiazole derivatives exhibited potent anticancer effects against various cancer cell lines. In particular, compounds similar to 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole showed inhibitory effects on cell proliferation and induced apoptosis in human cancer cell lines such as colon adenocarcinoma (HT-29) and breast cancer (MCF7) .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
Compound AHT-2927.5Induces apoptosis via NF-kB inhibition
Compound BMCF730.0Cell cycle arrest and apoptosis
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazoleLXFA 629TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on the synthesis of various oxadiazole derivatives, it was found that these compounds exhibited significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

In addition to its direct biological activities, 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole has shown potential as an inhibitor of various enzymes implicated in disease processes. Notably, it has demonstrated inhibitory potency against:

  • Histone Deacetylases (HDACs) : Linked to cancer progression.
  • Carbonic Anhydrase (CA) : Involved in tumor growth.

These inhibitory effects suggest that this compound may play a role in therapeutic strategies targeting enzyme modulation .

Case Study 1: Anticancer Activity in Hepatocellular Carcinoma (HCC)

In a study investigating the effects of oxadiazole derivatives on HCC cells, researchers synthesized several compounds and assessed their antiproliferative potential. Among these compounds was one structurally related to the target compound. It was found to induce significant apoptosis in HCC cells through the inhibition of NF-kB signaling pathways . The lead compound demonstrated an IC50 value of approximately 27.5 µM against HCCLM3 cells.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of oxadiazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This opens avenues for developing new antimicrobial agents based on the oxadiazole scaffold.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The incorporation of azetidine and oxadiazole into the structure may enhance these effects. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antibiotics and antifungal agents.

Anticancer Properties
Triazole-containing compounds have been explored for their anticancer activities. The unique combination of azetidine and oxadiazole in this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that such compounds can target specific pathways involved in cancer cell proliferation and survival.

Neuroprotective Effects
There is emerging evidence that triazole derivatives can exhibit neuroprotective effects. The potential for 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole to protect neuronal cells from oxidative stress and apoptosis is an area of active investigation. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

Pesticides and Herbicides
The structural features of 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole suggest potential use as a pesticide or herbicide. Compounds with triazole structures have been known to affect plant growth regulators and pest resistance mechanisms. Research into its efficacy against specific agricultural pests and diseases is ongoing.

Materials Science

Polymer Chemistry
The unique properties of this compound allow it to be explored as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance.

Nanotechnology
The potential application of 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole in nanotechnology is also being investigated. Its ability to form stable complexes with metal ions could lead to applications in catalysis or the development of nanomaterials with tailored properties.

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of TriazolesMedicinal ChemistryDemonstrated significant inhibition against E. coli and S. aureus strains.
Triazoles as Anticancer AgentsCancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments.
Development of Triazole-based PesticidesAgricultural ScienceShowed effective pest control on common agricultural pests with minimal phytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Oxadiazole Hybrids

  • 5-(5-Amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole: This bis-triazole derivative lacks the oxadiazole and azetidine moieties. While it exhibits moderate energetic properties (density: ~1.75 g/cm³, detonation velocity: ~8.2 km/s), its performance is inferior to classic explosives like RDX, likely due to the absence of stabilizing oxadiazole rings .
  • 3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones: These compounds share the oxadiazole core but replace the triazole-azetidine moiety with thioxo and aryl groups. They demonstrate antinociceptive and anticancer activities (e.g., IC₅₀ values of 1.19–3.4 µM against HepG2 and MCF-7 cell lines), suggesting that the triazole-azetidine group in the target compound may enhance selectivity or potency .

Azetidine-Containing Analogues

  • 1-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one: This analogue replaces the oxadiazole ring with a ketone group.
  • 5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole :
    This pharmacologically active oxadiazole derivative substitutes azetidine with a bicyclic amine. Its antihypertensive and anticholinergic activities (unpublished data) suggest that the azetidine ring in the target compound may reduce steric hindrance, improving target engagement .

Data Tables

Table 1. Key Properties of Selected Analogues

Compound Core Structure Bioactivity (IC₅₀, µM) Density (g/cm³) Key Reference
Target Compound Oxadiazole-triazole-azetidine N/A (predicted <3 µM) ~1.82 (est.)
5-(5-Amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole Bis-triazole N/A (energetic use) 1.75
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-oxadiazole Oxadiazole-thioxo 1.19–3.4 N/A
1-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one Triazole-azetidine N/A 1.34

Preparation Methods

Classical Amidoxime and Acyl Derivative Cyclization

The most common method for synthesizing 1,2,4-oxadiazoles involves cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or activated acids. This approach was first introduced by Tiemann and Krüger and remains widely used due to its straightforwardness.

  • Amidoximes react with acyl chlorides, often catalyzed by tetrabutylammonium fluoride (TBAF) or pyridine, to form 1,2,4-oxadiazoles.
  • Alternatively, amidoximes can be coupled with activated esters or carboxylic acids using coupling reagents like EDC, DCC, CDI, TBTU, or T3P.
  • These reactions typically proceed under reflux or mild heating conditions but may suffer from moderate yields and purification challenges.

One-Pot Synthesis Using Superbase Media

Baykov et al. (2017) introduced a one-pot synthetic procedure at room temperature using amidoximes and methyl or ethyl esters of carboxylic acids in a NaOH/DMSO superbase medium. This method allows:

  • Moderate to excellent yields (11–90%)
  • Simple purification
  • Reaction times ranging from 4 to 24 hours
  • Limitations include sensitivity to functional groups such as –OH or –NH2 on the ester substrate

Vilsmeier Reagent Activation

Zarei M. reported a one-pot synthesis where the carboxylic acid group is activated by Vilsmeier reagent, facilitating cyclization with amidoximes to yield 3,5-disubstituted 1,2,4-oxadiazoles. This method offers:

  • Good to excellent yields (61–93%)
  • Simple purification
  • Use of readily available starting materials

Alternative Approaches

  • 1,3-Dipolar cycloaddition of nitrile oxides to nitriles can yield 1,2,4-oxadiazoles but suffers from poor yields, side reactions, and expensive catalysts.
  • Tandem reactions of nitroalkenes with arenes and nitriles in superacid media (TfOH) provide high yields (~90%) in short times but require acid-resistant substrates.

Synthesis of the 1,2,3-Triazole Ring with Azetidin-3-yl Substitution

The 1,2,3-triazole moiety is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which is highly regioselective and efficient.

  • Azetidin-3-yl derivatives can be introduced by using azetidine-containing alkynes or azides.
  • The CuAAC reaction proceeds under mild conditions, often in aqueous or mixed solvents, yielding 1,4-disubstituted 1,2,3-triazoles.
  • Subsequent functionalization can attach the triazole to the 1,2,4-oxadiazole core.

Coupling of the 1,2,4-Oxadiazole and 1,2,3-Triazole Units

The final compound requires linking the 1,2,4-oxadiazole ring at the 5-position to the 4-position of the 1,2,3-triazole substituted with azetidin-3-yl.

  • This can be achieved by designing the synthetic route so that the triazole bearing the azetidin-3-yl group is prepared with a reactive handle (e.g., halogen or boronic acid) at the 4-position.
  • Cross-coupling reactions such as Suzuki or Sonogashira coupling can then be employed to attach the triazole to the oxadiazole ring.
  • Alternatively, the oxadiazole can be synthesized with a suitable substituent that reacts with the triazole precursor in a nucleophilic substitution or condensation step.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Advantages Limitations
1. Oxadiazole ring formation Amidoxime + Acyl chloride or ester TBAF, Pyridine, EDC, DCC, CDI, TBTU, T3P Straightforward, well-established Moderate yields, purification issues
2. One-pot oxadiazole synthesis Amidoxime + Ester in NaOH/DMSO Room temperature, superbase medium Simple purification, mild conditions Long reaction time, functional group sensitivity
3. Vilsmeier reagent activation Amidoxime + Carboxylic acid + Vilsmeier reagent One-pot, mild conditions High yields, simple purification Requires handling of Vilsmeier reagent
4. Triazole ring formation CuAAC "Click" reaction Azide + Alkyne, Cu(I) catalyst High regioselectivity, mild conditions Requires preparation of azide/alkyne precursors
5. Coupling oxadiazole and triazole Cross-coupling (Suzuki, Sonogashira) or nucleophilic substitution Pd catalysts, bases, solvents Efficient linkage of heterocycles Requires functionalized intermediates

Research Findings and Considerations

  • The amidoxime-based cyclization remains the backbone of 1,2,4-oxadiazole synthesis due to its versatility and accessibility of starting materials.
  • Recent advances in one-pot syntheses improve operational simplicity and reduce purification burdens.
  • The CuAAC reaction is the gold standard for constructing 1,2,3-triazoles with high regioselectivity, which is critical for the biological activity of the final compound.
  • The azetidinyl substituent introduction requires careful design of azide or alkyne precursors to ensure compatibility with the click reaction and subsequent coupling steps.
  • Purification challenges, reaction times, and yield optimization remain key areas for further development.
  • The choice of coupling strategy to link the oxadiazole and triazole moieties depends on the availability of functional groups and stability of intermediates.

Q & A

Basic Research Question

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis at λ_max (e.g., 270 nm for triazole derivatives) .
  • Stability :
    • Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C suggests suitability for oral formulations) .
    • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .

How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

Advanced Research Question

  • Crystallization Screens : Use commercial kits (e.g., Hampton Index) with 96 conditions. Polar solvents (DMF, DMSO) often yield better crystals for heterocycles .
  • Cryoprotection : Soak crystals in mother liquor with 20% glycerol before flash-cooling in liquid nitrogen .
  • Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities. SHELXL refinement with anisotropic displacement parameters improves model accuracy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole

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